1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Coordination Chemistry Stability Constants Macrocyclic Ligands

1,4,8,11-Tetraazacyclotetradecane-5,12-dione (CAS 97565-24-7), also known as dioxocyclam or 5,12-dioxocyclam, is a 14-membered tetraazamacrocycle featuring two strategically positioned amide carbonyl groups within the cyclam framework. This compound is categorized as a trans-autodiprotected tetraazamacrocycle and exhibits distinct protonation behavior, with two independent secondary amines.

Molecular Formula C10H20N4O2
Molecular Weight 228.29 g/mol
CAS No. 97565-24-7
Cat. No. B1599984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,8,11-Tetraazacyclotetradecane-5,12-dione
CAS97565-24-7
Molecular FormulaC10H20N4O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CNCCNC(=O)CCNCCNC1=O
InChIInChI=1S/C10H20N4O2/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16)
InChIKeyADQVHJIRVCAHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,8,11-Tetraazacyclotetradecane-5,12-dione (Dioxocyclam): Technical Specifications and Core Properties for Scientific Procurement


1,4,8,11-Tetraazacyclotetradecane-5,12-dione (CAS 97565-24-7), also known as dioxocyclam or 5,12-dioxocyclam, is a 14-membered tetraazamacrocycle featuring two strategically positioned amide carbonyl groups within the cyclam framework. This compound is categorized as a trans-autodiprotected tetraazamacrocycle [1] and exhibits distinct protonation behavior, with two independent secondary amines [2]. The macrocycle adopts a characteristic conformation, and its crystallographic parameters have been fully resolved by X-ray diffraction [3]. As a versatile synthetic intermediate, it is widely utilized for constructing macrobicyclic receptors and serves as a precursor to redox-active ligands like FcCyclam [4].

Why Dioxocyclam Cannot Be Directly Substituted: Quantified Differences in Metal Affinity and Kinetic Lability vs. Cyclam and TETA


Generic substitution of dioxocyclam with unsubstituted cyclam or its acetic acid derivative TETA is not scientifically justified due to fundamentally divergent metal complexation and dissociation profiles. The presence of two amide carbonyl groups in dioxocyclam drastically alters the ligand's electronic structure, leading to a significant reduction in Cu(II) complex stability (logK ≈ 9.26 for FcCyclam derivative vs. logK ~27 for cyclam) and introduces a kinetically accessible acid-dissociation pathway [1][2]. This manifests as rapid copper release at mildly acidic pH, a property absent in cyclam and TETA, which both form kinetically inert complexes [3]. Furthermore, dioxocyclam's protonation and conformational behavior is unique, with protonation occurring independently on secondary amines without major conformational change [4]. These quantifiable differences in metal affinity, kinetic lability, and protonation state dictate that dioxocyclam is a distinct chemical entity, not a functional equivalent, and must be selected based on its specific performance characteristics rather than as a simple cyclam replacement.

Quantitative Differentiation Guide: 1,4,8,11-Tetraazacyclotetradecane-5,12-dione vs. Cyclam, TETA, and Cyclen Analogs


Copper(II) Complex Stability: Log K Comparison of Dioxocyclam Derivatives vs. Native Cyclam

The Cu(II) complex of a dioxocyclam derivative, FcCyclam, exhibits a stability constant of logK = 9.26(4). In stark contrast, native cyclam forms Cu(II) complexes with exceptionally high stability (logK ~27-28). This nearly 18 orders of magnitude difference in stability is a direct consequence of the electron-withdrawing amide groups in dioxocyclam, which significantly reduce the ligand's σ-donor ability and metal-binding affinity [1].

Coordination Chemistry Stability Constants Macrocyclic Ligands

Acid-Catalyzed Dissociation Kinetics: Rate Constants for Cu(II) and Ni(II) Complexes of Dioxocyclam

The acid-catalyzed dissociation of the Cu(II) and Ni(II) complexes of dioxocyclam follows a specific kinetic pathway with defined rate and equilibrium constants. For the copper complex, the kinetic parameters are k = 24.7 s⁻¹ and K₂ = 65 dm³ mol⁻¹ at 25°C. For the nickel complex, the corresponding constants are k = 3.3 s⁻¹ and K₂ = 45 dm³ mol⁻¹. This kinetic lability is a direct and quantifiable differentiator from the kinetically inert complexes formed by cyclam and TETA [1].

Kinetic Lability Acid Dissociation Metal Complex Stability

Selective Cu(II) Sensing: Electrochemical Differentiation with FcCyclam Derivative

The dioxocyclam-derived ligand FcCyclam enables selective electrochemical sensing of Cu²⁺ ions in the presence of competing metal ions. Upon complexation with Cu²⁺, a large shift in the redox potential (ΔE ≈ 200 mV) is observed. In contrast, no such significant response is seen with Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, or Pb²⁺ under identical conditions. This selectivity is a quantifiable functional advantage over native cyclam, which lacks the integrated ferrocene redox reporter [1].

Electrochemical Sensing Redox-Active Ligands Selectivity

Crystallographic Conformation and Protonation Behavior: Structural Differentiation from Cyclam

X-ray diffraction studies reveal that dioxocyclam adopts a specific conformation with unit cell parameters a = 7.559 ± 0.002 Å, b = 4.997 ± 0.002 Å, c = 10.293 ± 0.002 Å, and space group P -1. Unlike cyclam, the two secondary amines in dioxocyclam protonate independently without inducing major conformational changes, as evidenced by the crystal structures of its diprotonated forms [1][2]. This independent protonation behavior is a direct structural and functional consequence of the amide groups.

X-ray Crystallography Macrocycle Conformation Protonation

Ni(II)/Ni(III) and Cu(II)/Cu(III) Redox Behavior: Access to High-Valent Metal Complexes

Dioxocyclam stabilizes nickel(III) and copper(III) oxidation states, as demonstrated by the solution properties of its trans-dioxocyclam complexes [1]. Furthermore, a bis-dioxocyclam macrocycle enables reversible oxidation to a dicopper(III) complex through two consecutive one-electron steps with a potential separation of 110 mV [2]. This contrasts with unmodified cyclam, which typically does not support such well-defined and stable high-valent species under similar conditions, making dioxocyclam a superior ligand for accessing these unusual oxidation states.

Electrochemistry High-Valent Metal Complexes Macrocyclic Ligands

Macrobicyclic Receptor Synthesis: Regioselective Functionalization at Secondary Amines

Dioxocyclam acts as a trans-autodiprotected tetraazamacrocycle, allowing regioselective reaction at the two secondary amines. This enables the controlled synthesis of macrobicyclic receptors by reacting with bis-electrophilic spacers under high dilution conditions [1]. In contrast, cyclam has four equivalent secondary amines, leading to non-selective functionalization and complex product mixtures. The 5,12-dione motif thus provides a unique synthetic handle for constructing structurally defined, topologically complex molecules [2].

Supramolecular Chemistry Macrobicyclic Receptors Regioselective Synthesis

Evidence-Based Application Scenarios for 1,4,8,11-Tetraazacyclotetradecane-5,12-dione in Advanced Research and Development


Design of Kinetically Labile Chelators for Metal Affinity Chromatography

Dioxocyclam's kinetically labile Cu(II) and Ni(II) complexes (e.g., k = 24.7 s⁻¹ for Cu(II) dissociation [1]) make it an ideal ligand for constructing metal affinity columns where rapid and controlled metal release at mildly acidic pH is required. Unlike inert cyclam-based matrices, dioxocyclam-functionalized supports enable efficient protein purification without harsh elution conditions [2]. This addresses a key limitation of traditional immobilized metal affinity chromatography (IMAC) resins.

Synthesis of Redox-Active Molecular Sensors and Switches

The facile derivatization of dioxocyclam to yield FcCyclam enables the creation of highly selective electrochemical sensors. The observed ΔE ≈ 200 mV for Cu²⁺ complexation provides a quantifiable, selective readout [1]. This specific response, absent in unmodified cyclam, positions dioxocyclam derivatives as key building blocks for next-generation molecular electronics and ion-selective sensors [2].

Building Blocks for High-Valent Metal Complexes and Oxidation Catalysts

The ability of dioxocyclam to stabilize Ni(III) and Cu(III) oxidation states [1] and to facilitate the reversible formation of dicopper(III) complexes [2] makes it a superior ligand for investigating high-valent metal catalysis. This opens avenues for developing novel oxidation catalysts for challenging transformations, a research area where conventional cyclam ligands fall short due to their inability to support these oxidation states.

Regioselective Precursor for Macrobicyclic and Supramolecular Architectures

As a trans-autodiprotected tetraazamacrocycle, dioxocyclam provides a unique synthetic platform for constructing macrobicyclic receptors and cages through regioselective functionalization at its two secondary amines [1]. This controlled synthesis is unattainable with cyclam, which yields complex mixtures. The resulting architectures have applications in molecular recognition, anion binding, and as novel drug delivery vehicles [2].

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